molecular formula C11H14BFO3 B6321166 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-fluorophenol CAS No. 2096994-82-8

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-fluorophenol

Cat. No.: B6321166
CAS No.: 2096994-82-8
M. Wt: 224.04 g/mol
InChI Key: POEJAUGWCOPOOS-UHFFFAOYSA-N
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Description

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-fluorophenol is a chemical compound that features a boron-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-fluorophenol typically involves the reaction of 2-fluorophenol with a boron-containing reagent under controlled conditions. One common method includes the use of boronic acid derivatives in the presence of a catalyst to facilitate the formation of the boron-oxygen bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process often includes steps such as purification through crystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-fluorophenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of substituted phenols .

Scientific Research Applications

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-fluorophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-fluorophenol involves its interaction with molecular targets through its boron-containing ring. This interaction can affect various biochemical pathways, depending on the specific application. For example, in medicinal chemistry, the compound may inhibit enzymes or interact with cellular receptors to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-fluorophenol is unique due to the presence of both a boron-containing ring and a fluorine atom in its structure. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and medicinal chemistry .

Properties

IUPAC Name

4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BFO3/c1-11(2)6-15-12(16-7-11)8-3-4-10(14)9(13)5-8/h3-5,14H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POEJAUGWCOPOOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC(=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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